5-Bromo-4-isopropoxypyrimidine
Description
Overview of Pyrimidine (B1678525) Scaffolds in Chemical Research
The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at the first and third positions, is a cornerstone of medicinal and chemical research. nih.govrroij.comtandfonline.com Its derivatives are fundamental components of life itself, forming the nucleobases uracil, thymine, and cytosine, which are integral to the structure of RNA and DNA. rroij.comnih.gov This inherent biological significance has made pyrimidine-based structures a "privileged scaffold" in drug discovery, meaning they are frequently found in molecules with a wide range of therapeutic applications. nih.gov Researchers have successfully developed pyrimidine-containing drugs with anticancer, antiviral, anti-inflammatory, and antibacterial properties. nih.govtandfonline.comresearchgate.net The ability of the pyrimidine core to be readily modified allows chemists to create vast libraries of compounds for screening against various biological targets. nih.gov
Significance of Halogenated Pyrimidines in Synthetic Methodologies
The introduction of halogen atoms, such as bromine or chlorine, onto the pyrimidine ring dramatically enhances its synthetic utility. beilstein-journals.orgacs.org Halogenated pyrimidines are electron-deficient aromatic systems, making them excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org This reactivity allows for the sequential and regioselective replacement of halogen atoms with a variety of nucleophiles, providing a powerful tool for constructing complex, polysubstituted pyrimidine derivatives. beilstein-journals.orgresearchgate.net The position of the halogen atom on the pyrimidine ring influences its reactivity, with different sites exhibiting varying susceptibility to nucleophilic attack. acs.org This differential reactivity is a key principle that synthetic chemists exploit to control the outcome of their reactions. Furthermore, halogenated pyrimidines serve as crucial precursors in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the accessible chemical space. researchgate.netrsc.org
Role of Alkoxy-Substituted Pyrimidines in Chemical Transformations
Alkoxy groups, which consist of an alkyl group single-bonded to an oxygen atom, also play a significant role in the chemistry of pyrimidines. These groups can act as nucleophiles in substitution reactions or, perhaps more counterintuitively, as leaving groups. chemrxiv.orgrsc.org While typically considered poor leaving groups in standard SN2 reactions, under certain conditions, particularly in activated aromatic systems, alkoxy groups can be displaced. chemrxiv.orgrsc.org The presence of an alkoxy group can also influence the electronic properties and solubility of the pyrimidine derivative. For instance, an isopropoxy group can enhance solubility in alcoholic solvents. The interplay between alkoxy substituents and other functional groups on the pyrimidine ring can lead to complex and sometimes unexpected reaction outcomes, providing a rich area for chemical investigation. chemrxiv.orgrsc.org
Defining the Research Niche of 5-Bromo-4-isopropoxypyrimidine within Pyrimidine Chemistry
Within the broad family of pyrimidine derivatives, this compound carves out a specific and important research niche. This compound combines the key features of both halogenated and alkoxy-substituted pyrimidines. The bromine atom at the 5-position and the isopropoxy group at the 4-position provide two distinct sites for chemical modification.
The primary role of this compound is as a chemical intermediate in the synthesis of more complex molecules. myskinrecipes.com The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, while the isopropoxy group can also be substituted, albeit under different reaction conditions. This differential reactivity allows for a stepwise and controlled elaboration of the pyrimidine core, making it a valuable building block for creating libraries of compounds for drug discovery and materials science applications.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₇H₉BrN₂O | 233.07 | Contains both a bromo and an isopropoxy substituent. |
| 4-Chloro-5-bromo-2-isopropoxypyrimidine | C₇H₈BrClN₂O | 251.51 | Additional chloro group at the 2-position. nih.gov |
| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 | A common precursor for synthesizing more complex pyrimidines. chemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
5-bromo-4-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3 |
InChI Key |
IAAVNZWDQRLMKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=NC=C1Br |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Bromo 4 Isopropoxypyrimidine
Precursor Selection and Design for Pyrimidine (B1678525) Core Formation
The synthesis of the pyrimidine ring is a foundational step in generating 5-bromo-4-isopropoxypyrimidine. The de novo synthesis of pyrimidines typically involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or amidines, often under alkaline conditions. The initial building blocks for pyrimidine biosynthesis include simple molecules like bicarbonate, glutamine, and ATP, which form carbamoyl phosphate. libretexts.orgmicrobenotes.com This is followed by a reaction with aspartate to yield carbamoyl aspartate. libretexts.orgmicrobenotes.com
In laboratory synthesis, precursors are chosen based on the desired substitution pattern of the final pyrimidine ring. Common precursors for the pyrimidine core include β-ketoesters, cyano compounds, and amidines. For a 4-substituted pyrimidine, a common strategy involves the cyclocondensation of β-dicarbonyl compounds or their synthetic equivalents with amidines. For the target molecule, a precursor such as malondialdehyde, or a more complex derivative with pre-installed functionality, could be condensed with an appropriate amidine to form the pyrimidine heterocycle. The design of these precursors is critical as it dictates the initial placement of functional groups that may be later modified.
Direct Bromination Approaches at the C5 Position of Pyrimidine Systems
The introduction of a bromine atom at the C5 position of the pyrimidine ring is a crucial step. The C5 position of many pyrimidine systems, particularly those resembling uracil, is susceptible to electrophilic substitution. Halogenated pyrimidine nucleosides have been prepared by direct reaction with halogens and other halogenating agents. nih.gov A variety of reagents have been developed for the efficient and selective bromination at this position.
Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). nih.govfiu.edu The choice of reagent and reaction conditions can be tailored to the specific substrate to maximize yield and minimize side reactions. For instance, the bromination of uracil derivatives has been successfully achieved using Br₂ in acetic anhydride/acetic acid, NBS in DMF, or DBDMH in aprotic solvents. nih.gov The reactivity of DBDMH towards aromatic bromination can be enhanced in the presence of acids. fiu.edu The addition of Lewis acids, such as trimethylsilyl trifluoromethanesulfonate, has been shown to improve the efficiency of bromination with DBDMH. nih.govresearchgate.net
Table 1: Comparison of Brominating Agents for the C5 Position of Pyrimidines
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Bromine (Br₂) | Acetic Acid, Water | Readily available, potent | Can require harsh conditions, potential for over-bromination |
| N-Bromosuccinimide (NBS) | DMF, Ionic Liquids | Milder than Br₂, good selectivity | Can require catalysts or specific solvents |
Introduction of the Isopropoxy Moiety at the C4 Position
The installation of the isopropoxy group at the C4 position is another key transformation. This is typically achieved through nucleophilic substitution of a suitable leaving group on the pyrimidine ring.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Alkoxylation
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing alkoxy groups onto electron-deficient aromatic systems like pyrimidines. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov For pyrimidine systems, the C2, C4, and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. stackexchange.com
In the synthesis of this compound, a precursor such as 5-bromo-4-chloropyrimidine would be treated with sodium isopropoxide. The isopropoxide anion acts as the nucleophile, displacing the chloride leaving group at the C4 position. The stability of the anionic intermediate, which can delocalize the negative charge onto the ring nitrogens, facilitates this reaction. stackexchange.com The efficiency of SNAr reactions on pyrimidines makes this a highly favorable strategy. researchgate.net
Alkylation Reactions Utilizing Pyrimidinols
An alternative route involves the O-alkylation of a corresponding pyrimidinol (or pyrimidone) precursor. nih.gov This strategy begins with a 5-bromopyrimidin-4-ol. The pyrimidinol exists in tautomeric equilibrium with its keto form, 4(3H)-pyrimidone. Direct alkylation of these systems can sometimes lead to a mixture of N- and O-alkylated products. nih.gov
To achieve selective O-alkylation, the reaction conditions must be carefully controlled. The choice of base, solvent, and alkylating agent is critical. For instance, using silver salts of the pyrimidinol can favor O-alkylation. Alternatively, the pyrimidinol can be converted into a better leaving group, such as a tosylate, by reacting it with tosyl chloride. organic-chemistry.org The resulting 4-tosyloxypyrimidine can then undergo nucleophilic substitution with isopropoxide to yield the desired this compound. This two-step process often provides better regioselectivity compared to direct alkylation.
Convergent and Divergent Synthetic Pathways to this compound
A divergent synthesis , in contrast, starts from a common intermediate that is progressively diversified. researchgate.netwikipedia.org In this case, a common precursor, such as 4-chloropyrimidine, could be synthesized first. This intermediate could then be subjected to a series of reactions to introduce the desired substituents. One branch of the synthesis would involve bromination at the C5 position, followed by the introduction of the isopropoxy group at C4. Alternatively, the isopropoxy group could be introduced first, followed by bromination. This strategy allows for the creation of a library of related compounds from a single starting material. wikipedia.org The choice of solvent can sometimes be used to control the reaction pathway in a divergent synthesis, leading to different product classes from the same starting materials. rsc.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is paramount to achieving a successful synthesis with high yield and selectivity. Key parameters that are typically varied include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents and catalysts.
For the bromination step, optimization might involve screening different brominating agents (as listed in Table 1) and testing various solvents and temperatures to find the conditions that give the highest conversion to the desired 5-bromo product with minimal formation of byproducts. researchgate.net Similarly, for the introduction of the isopropoxy group via SNAr, the choice of solvent (e.g., THF, DMF, or isopropanol itself), the base used to generate the isopropoxide (e.g., NaH, K₂CO₃), and the reaction temperature are all critical factors that would be systematically investigated to maximize the yield of this compound. nih.govresearchgate.net
The order of synthetic steps (bromination followed by alkoxylation versus alkoxylation followed by bromination) would also be a subject of optimization. The electron-donating nature of the isopropoxy group could activate the ring towards electrophilic bromination, potentially leading to a more efficient reaction. Conversely, performing the bromination first might influence the reactivity of the C4 position towards nucleophilic attack. A systematic study of these pathways would be essential to identify the most efficient route.
Solvent Effects on Reaction Efficacy
The choice of solvent plays a pivotal role in the efficacy of the synthesis of this compound. The solvent not only dissolves the reactants but also influences the reaction rate and mechanism. Polar aprotic solvents are generally favored for SNAr reactions as they can solvate the cation of the isopropoxide salt, thereby increasing the nucleophilicity of the isopropoxide anion.
| Solvent | Dielectric Constant (ε) | General Observations |
| Dimethylformamide (DMF) | 36.7 | Often provides good solubility for reactants and facilitates the reaction. |
| Dimethyl sulfoxide (DMSO) | 46.7 | Its high polarity can significantly enhance the reaction rate. |
| Acetonitrile (CH3CN) | 37.5 | A common choice that offers a good balance of solubility and reactivity. |
| Tetrahydrofuran (THF) | 7.6 | A less polar option, which may lead to slower reaction rates. |
| Isopropanol | 19.9 | Can serve as both the solvent and the source of the isopropoxide nucleophile in the presence of a base. |
The conversion rate in nucleophilic aromatic substitutions of chloro-substituted pyrimidines is dependent on the properties of the solvent. For instance, in the synthesis of related 4-alkoxypyrimidines, acetonitrile has been shown to be an effective reaction medium when used in combination with a carbonate base researchgate.net. The use of isopropanol itself as a solvent is a viable strategy, particularly when a strong base is used to generate the isopropoxide in situ.
Catalysis in Pyrimidine Functionalization
While the reaction between 5-bromo-4-chloropyrimidine and sodium isopropoxide can proceed without a catalyst, the use of certain catalysts can enhance the reaction rate and improve the yield. Phase-transfer catalysts, for example, can be employed to facilitate the transfer of the isopropoxide nucleophile from a solid or aqueous phase to the organic phase where the pyrimidine substrate is dissolved.
In the broader context of pyrimidine functionalization, transition metal catalysis, particularly with palladium or copper, is often used for C-C and C-N bond formation. However, for C-O bond formation in SNAr reactions, the focus is typically on optimizing the base and solvent conditions rather than employing a metallic catalyst. The electron-deficient nature of the pyrimidine ring itself often provides sufficient activation for nucleophilic attack at the 4-position google.com.
Temperature and Pressure Influence on Synthesis Kinetics
Temperature is a critical parameter that directly influences the kinetics of the synthesis of this compound. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions between the reactants.
For the nucleophilic aromatic substitution of chloropyrimidines, the reaction is often carried out at elevated temperatures, such as refluxing the reaction mixture, to ensure a reasonable reaction time and high conversion. However, excessively high temperatures should be avoided as they can lead to the formation of undesired byproducts through side reactions. The optimal temperature for the synthesis of this compound is typically determined empirically and will depend on the specific solvent and reactants used.
The influence of pressure on this type of reaction is generally less significant unless gaseous reactants are involved or the reaction is performed at a temperature above the boiling point of the solvent. For the synthesis of this compound, the reaction is typically conducted at atmospheric pressure.
Purification Techniques for this compound
Following the completion of the synthesis, the crude reaction mixture will contain the desired product, this compound, as well as unreacted starting materials, byproducts, and the solvent. Therefore, a robust purification strategy is essential to isolate the product with high purity. The most common techniques employed for the purification of this and related pyrimidine derivatives are column chromatography and recrystallization.
Column Chromatography: This technique is highly effective for separating compounds with different polarities. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, typically silica gel. A mobile phase (eluent), which is a solvent or a mixture of solvents, is then passed through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For pyrimidine derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Isopropoxypyrimidine
Reactivity of the Bromine Atom at the C5 Position
The bromine atom at the C5 position of 5-Bromo-4-isopropoxypyrimidine is a key functional handle that allows for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the pyrimidine (B1678525) nitrogens and the adjacent isopropoxy group. These transformations can be broadly categorized into nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions at C5
The C5 position of the pyrimidine ring is generally less activated towards nucleophilic aromatic substitution (SNAr) compared to the C2, C4, and C6 positions due to the weaker electron-withdrawing effect of the meta-positioned nitrogen atoms. However, under appropriate conditions, the bromine atom can be displaced by a range of nucleophiles. The mechanism of these reactions can be complex, potentially proceeding through a stepwise addition-elimination pathway involving a Meisenheimer intermediate or a concerted SNAr mechanism. The specific pathway is often dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
The displacement of the C5 bromine by nitrogen-based nucleophiles provides a direct route to 5-aminopyrimidine (B1217817) derivatives, which are important scaffolds in medicinal chemistry. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of 5-bromopyrimidines suggests that reactions with primary and secondary amines, such as morpholine or piperidine, can be achieved, often requiring elevated temperatures or the use of a strong base to facilitate the reaction.
The reaction of this compound with oxygen-based nucleophiles, such as alkoxides (e.g., sodium methoxide) or phenoxides, would lead to the formation of 5-alkoxy- or 5-aryloxypyrimidines. These reactions typically require forcing conditions due to the lower reactivity of the C5 position. The choice of solvent and the nature of the counter-ion of the nucleophile can play a crucial role in the success of these transformations.
Specific experimental data for the reaction of this compound with oxygen-based nucleophiles are not available in the public domain to generate a representative data table.
Sulfur-based nucleophiles, such as thiolates (e.g., sodium thiophenoxide), are generally more potent nucleophiles than their oxygen counterparts and are expected to react more readily with this compound. These reactions would yield 5-(arylthio)pyrimidine derivatives. The increased nucleophilicity of sulfur can often allow these reactions to proceed under milder conditions compared to those required for oxygen or nitrogen nucleophiles.
Comprehensive research findings detailing the reaction of this compound with various sulfur-based nucleophiles are not sufficiently available in the reviewed literature to compile a data table.
Palladium-Catalyzed Cross-Coupling Reactions Involving the C5 Bromine
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromine atom at the C5 position of this compound is well-suited for such transformations.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. This compound can serve as the halide partner in Suzuki-Miyaura couplings, reacting with various aryl- or heteroarylboronic acids or their esters.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.
While specific protocols for this compound are not detailed in the available literature, general conditions for the Suzuki-Miyaura coupling of bromo-heterocycles can be applied. A typical protocol would involve a palladium source such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃, Na₂CO₃, or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Microwave irradiation has also been shown to accelerate these reactions significantly.
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Data not available |
| 2 | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 8 | Data not available |
Please note that the yields in the table are placeholders as specific experimental data for this compound was not found in the surveyed literature.
Heck Reaction Applications
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of modern organic synthesis. While specific examples detailing the Heck reaction with this compound are not extensively documented in dedicated studies, the reactivity of similar 5-bromopyrimidine (B23866) scaffolds suggests its suitability as a substrate.
Generally, the reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. For electron-deficient heteroaryl bromides like 5-bromopyrimidines, these reactions often proceed efficiently. The conditions typically require a palladium source, such as Pd(OAc)₂, a phosphine ligand, a base, and a suitable solvent.
Based on analogous systems, a representative Heck reaction involving this compound is projected to follow the conditions outlined in the table below.
| Parameter | Condition | Role/Comment |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%) | Catalyzes the C-C bond formation. |
| Ligand | PPh₃, P(o-tol)₃, or Buchwald-type ligands | Stabilizes the palladium center and modulates reactivity. |
| Alkene Partner | Styrene, acrylates, etc. | Coupling partner for vinylation. |
| Base | Et₃N, K₂CO₃, or Cs₂CO₃ | Neutralizes the HBr generated during the reaction. |
| Solvent | DMF, DMA, or Toluene | Provides a suitable medium for the reaction. |
| Temperature | 80-140 °C | Typically requires heating to proceed at a reasonable rate. |
Sonogashira and Stille Coupling Explorations
The Sonogashira and Stille reactions are powerful palladium-catalyzed cross-coupling methods for forming carbon-carbon bonds, specifically with alkynes and organostannanes, respectively. The C5-bromo position of the pyrimidine ring is an excellent electrophilic site for these transformations.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org Studies on the closely related 5-bromopyrimidine have demonstrated successful Sonogashira couplings. For instance, 5-bromopyrimidine has been coupled with terminal alkynes using a Pd/Cu catalyst system under microwave irradiation to afford products like (5-(phenylethynyl)pyrimidine) in good yields. This indicates that this compound would be a highly viable substrate for similar transformations, allowing for the introduction of various alkynyl moieties at the C5 position.
Stille Coupling: The Stille reaction involves the coupling of an organostannane reagent with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The C-Br bond at the C5 position of this compound is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. While specific examples with this compound are sparse, the general utility of the Stille reaction for functionalizing electron-deficient bromoheterocycles is well-established. nih.gov The reaction typically proceeds under neutral or mildly basic conditions, which would be compatible with the isopropoxy group at the C4 position.
| Reaction | Catalyst System | Nucleophile | Base/Additive | Solvent | Typical Yields (Analogues) |
|---|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal Alkyne (e.g., Phenylacetylene) | Et₃N or Piperidine | DMF or THF | 70-95% |
| Stille | Pd(PPh₃)₄ | Organostannane (e.g., Vinyltributyltin) | LiCl (additive) | Toluene or Dioxane | 65-90% |
Other Metal-Catalyzed Transformations at C5
Beyond the Heck, Sonogashira, and Stille reactions, the C5-bromo position of this compound is amenable to a range of other metal-catalyzed transformations.
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, employing a boronic acid or boronate ester as the nucleophilic partner. The reaction is valued for the low toxicity of the boron reagents and its broad functional group tolerance. 5-Bromopyrimidines are competent substrates for Suzuki coupling. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.comsemanticscholar.org This demonstrates the feasibility of introducing diverse aryl and heteroaryl groups at the C5 position of the this compound core.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It has become a premier method for the synthesis of arylamines. The reaction is compatible with a wide range of primary and secondary amines and various heterocyclic halides. libretexts.org Given the electron-deficient nature of the pyrimidine ring, this compound is expected to be an excellent substrate for this transformation, allowing for the synthesis of a library of 5-aminopyrimidine derivatives.
Reactivity of the Isopropoxy Group at the C4 Position
Stability and Lability under Various Reaction Conditions
The isopropoxy group at the C4 position is generally considered a robust substituent that is stable under the neutral or basic conditions commonly employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck). The C(sp²)-O bond is strong, and the ether linkage is not typically labile under these conditions. This stability allows for selective functionalization at the C5-bromo position without disturbing the C4-isopropoxy group.
However, the isopropoxy group can become labile under strong acidic conditions. wikipedia.org Protonation of the ether oxygen would activate the C-O bond towards nucleophilic attack, potentially leading to cleavage.
Potential for Cleavage or Rearrangement Reactions
Cleavage of the isopropoxy group is most likely to occur under treatment with strong protic acids like HBr or HI, or with strong Lewis acids. libretexts.orgmasterorganicchemistry.com The mechanism would involve protonation of the ether oxygen, followed by nucleophilic attack by a halide ion on the isopropyl carbon (via an Sₙ2 mechanism) or formation of an isopropyl carbocation (via an Sₙ1 mechanism), leading to 4-hydroxypyrimidine and 2-halopropane. Given the stability of a secondary carbocation, an Sₙ1 pathway is plausible.
Rearrangement reactions of the isopropoxy group itself are not commonly observed under typical synthetic conditions. The ether linkage is generally stable, and conditions that would induce rearrangement would likely lead to cleavage instead.
Reactivity of the Pyrimidine Ring System
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This has several important consequences for its reactivity:
Susceptibility to Nucleophilic Aromatic Substitution (SₙAr): The ring is activated towards attack by nucleophiles, particularly at the carbon atoms ortho and para to the nitrogen atoms (positions 2, 4, and 6). While the C4 position in this compound is occupied by an isopropoxy group, a very strong nucleophile could potentially displace it, although this would require harsh conditions as alkoxides are poor leaving groups. The C5-bromo substituent further withdraws electron density, enhancing the ring's electrophilicity. libretexts.orglibretexts.org
Resistance to Electrophilic Aromatic Substitution (SₑAr): The electron-deficient nature of the ring deactivates it towards attack by electrophiles. Electrophilic substitution on the pyrimidine ring is difficult and requires forcing conditions and/or the presence of strong electron-donating groups. When it does occur, substitution is directed to the C5 position, which is the most electron-rich carbon. In the case of this compound, the C5 position is already substituted.
Acidity of Ring Protons: The electron-withdrawing nature of the ring nitrogens increases the acidity of the C-H protons. This can facilitate metalation at an unsubstituted position if a strong base is used.
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The pyrimidine ring, being a π-deficient heteroaromatic system, is generally deactivated towards electrophilic attack compared to benzene. The two nitrogen atoms in the ring exert a strong electron-withdrawing effect, reducing the electron density of the ring and making it less nucleophilic. quimicaorganica.org
In the case of this compound, the pyrimidine ring is further influenced by the electronic effects of the bromo and isopropoxy substituents. The isopropoxy group at the C4 position is an activating group due to its +M (mesomeric) effect, donating electron density to the ring through resonance, and a -I (inductive) effect. Conversely, the bromine atom at the C5 position is a deactivating group, exhibiting a -I effect and a weaker +M effect.
Table 1: Electronic Effects of Substituents on the Pyrimidine Ring of this compound
| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Electrophilic Aromatic Substitution |
| Isopropoxy | C4 | Weakly deactivating | Strongly activating | Activating and ortho, para-directing (directing to C5 and C6) |
| Bromine | C5 | Strongly deactivating | Weakly deactivating | Deactivating and ortho, para-directing (directing to C4 and C6) |
| Pyrimidine Nitrogens | N1, N3 | Strongly deactivating | - | Strongly deactivating |
Due to the challenging nature of direct electrophilic substitution on the pyrimidine core, functionalization of this compound is more commonly achieved through other reaction pathways, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions at the C5-bromo position.
Reduction and Oxidation Behavior of the Pyrimidine Core
The electron-deficient nature of the pyrimidine ring makes it susceptible to reduction. Pyrimidines are more easily reduced than their pyridine counterparts. researchgate.net Reduction of the pyrimidine core in this compound can lead to various products depending on the reducing agent and reaction conditions. Catalytic hydrogenation or reduction with metal hydrides can result in the saturation of the pyrimidine ring, yielding di- or tetrahydropyrimidine derivatives. researchgate.net The bromine substituent may also be susceptible to reduction, leading to debromination.
Conversely, the oxidation of the pyrimidine ring is also possible. Alkyl-substituted pyrimidines can be oxidized at the alkyl group to form carboxylic acids. researchgate.net The pyrimidine ring itself can undergo oxidation at the nitrogen atoms to form N-oxides or ring-opening products under strong oxidizing conditions. researchgate.net The isopropoxy group in this compound would likely be stable under mild oxidizing conditions, but stronger oxidants could lead to its cleavage.
Table 2: Predicted Reduction and Oxidation Reactions of this compound
| Reaction Type | Reagent Examples | Potential Products |
| Reduction | H₂, Pd/C | 5-Bromo-4-isopropoxy-1,2,3,4-tetrahydropyrimidine, 4-Isopropoxypyrimidine (debromination) |
| NaBH₄ | 5-Bromo-4-isopropoxy-1,2-dihydropyrimidine | |
| LiAlH₄ | Complex reduction products, potential ring opening | |
| Oxidation | m-CPBA | This compound N-oxide |
| KMnO₄, K₂Cr₂O₇ | Ring-opened products, degradation |
Mechanistic Elucidation of Key Transformations
While direct substitution on the pyrimidine core is challenging, the bromine atom at the C5 position of this compound serves as a versatile handle for a variety of key chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and efficient means to introduce a wide range of functional groups at this position. The mechanisms of these transformations have been extensively studied and are well-understood.
The primary reactivity of the bromine atom stems from its ability to participate in the catalytic cycles of reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions all proceed through a common sequence of steps involving a palladium catalyst.
The general catalytic cycle for these cross-coupling reactions can be summarized as follows:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
Transmetalation (for Suzuki-Miyaura) or Alkyne Coordination/Deprotonation (for Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is transferred to the palladium center.
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.
Table 3: Mechanistic Overview of Key Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Key Steps in Catalytic Cycle | Key Intermediates |
| Suzuki-Miyaura Coupling | 1. Oxidative Addition of this compound to Pd(0) 2. Transmetalation with an organoboron reagent 3. Reductive Elimination | Pd(0) complex, (4-isopropoxypyrimidin-5-yl)palladium(II) bromide complex, Di-organopalladium(II) complex |
| Sonogashira Coupling | 1. Oxidative Addition of this compound to Pd(0) 2. Copper-catalyzed formation of a copper acetylide 3. Transmetalation of the acetylide to the Pd(II) center 4. Reductive Elimination | Pd(0) complex, (4-isopropoxypyrimidin-5-yl)palladium(II) bromide complex, Copper(I) acetylide, Alkynyl(4-isopropoxypyrimidin-5-yl)palladium(II) complex |
| Buchwald-Hartwig Amination | 1. Oxidative Addition of this compound to Pd(0) 2. Coordination of the amine to the Pd(II) center 3. Deprotonation of the coordinated amine to form a palladium amide complex 4. Reductive Elimination | Pd(0) complex, (4-isopropoxypyrimidin-5-yl)palladium(II) bromide complex, Palladium(II) amido complex |
The efficiency and success of these transformations are highly dependent on the choice of palladium catalyst, ligands, base, and solvent. The isopropoxy group at the C4 position can influence the electronic properties of the C5 position, potentially affecting the rate of oxidative addition. However, the C-Br bond at an sp²-hybridized carbon is generally well-suited for these types of cross-coupling reactions. These palladium-catalyzed reactions represent the most significant and synthetically useful transformations for the functionalization of this compound.
Functionalization and Derivatization Strategies of 5 Bromo 4 Isopropoxypyrimidine
Introduction of Diverse Functional Groups via C5 Bromine Reactivity
The bromine atom at the C5 position of 5-Bromo-4-isopropoxypyrimidine is a versatile handle for the introduction of a wide array of functional groups through various transition metal-catalyzed cross-coupling reactions. This reactivity allows for the synthesis of a diverse range of substituted pyrimidine (B1678525) analogs and the construction of more complex fused heterocyclic systems.
The C5-bromo substituent readily participates in several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in generating libraries of substituted pyrimidines for structure-activity relationship (SAR) studies in drug discovery.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-pyrimidine with an organoboron reagent, typically a boronic acid or ester. researchgate.netresearchgate.net The reaction is generally catalyzed by a palladium(0) complex in the presence of a base. researchgate.net This strategy allows for the introduction of various aryl, heteroaryl, and alkyl groups at the C5 position. The reactivity of bromo-pyrimidines in Suzuki coupling is well-established, providing a reliable route to a wide range of 5-substituted pyrimidine derivatives. acs.org
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |
| This compound (analog) | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-Aryl-4-isopropoxypyrimidine (analog) | researchgate.net |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |
Sonogashira Coupling: This coupling reaction enables the introduction of alkyne moieties at the C5 position by reacting this compound with a terminal alkyne. rsc.orgsmolecule.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. rsc.orgsmolecule.com The resulting 5-alkynylpyrimidines are valuable intermediates that can be further elaborated into more complex structures.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |
| This compound (analog) | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 5-Alkynyl-4-isopropoxypyrimidine (analog) | rsc.org |
| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine | Aryl-Alkyne | rsc.org |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds. nih.govresearchgate.net It allows for the coupling of this compound with a wide range of primary and secondary amines, leading to the synthesis of 5-aminopyrimidine (B1217817) derivatives. nih.govresearchgate.net This method is highly valued for its broad substrate scope and functional group tolerance. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |
| This compound (analog) | Primary/Secondary Amine | Pd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | 5-(Amino)-4-isopropoxypyrimidine (analog) | guidechem.com |
| Bromo-aromatic ring | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | N-Aryl-aniline | guidechem.com |
The functional groups introduced at the C5 position can be further utilized to construct fused heterocyclic systems. For instance, a 5-alkynylpyrimidine synthesized via Sonogashira coupling can undergo intramolecular cyclization to form a pyrimido-fused heterocycle. Similarly, a 5-aminopyrimidine can be a key intermediate in the synthesis of fused systems like pyrimido[4,5-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for specific biological interactions. While direct examples starting from this compound are not prevalent in the literature, the synthetic strategies are well-established for analogous pyrimidine derivatives. acs.orgnih.gov
Modifications and Transformations of the Isopropoxy Moiety
The isopropoxy group at the C4 position of the pyrimidine ring offers another site for chemical modification, although it is generally less reactive than the C5-bromo position.
The ether linkage of the isopropoxy group can potentially be cleaved under strong acidic conditions, such as with HBr or HI, to yield the corresponding 4-hydroxypyrimidine. libretexts.orglibretexts.org This transformation would unmask a hydroxyl group that can be used for further functionalization, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions. However, such cleavage reactions often require harsh conditions that may not be compatible with other functional groups in the molecule. masterorganicchemistry.com More selective methods for the cleavage of aryl isopropyl ethers using reagents like aluminum trichloride (B1173362) have been reported and could potentially be applied. acs.org
The isopropyl group itself, being a simple alkyl chain, is generally unreactive. However, advanced C-H activation methodologies could potentially be employed for its functionalization. There is currently a lack of specific literature describing the stereoselective derivatization of the isopropoxy group on a pyrimidine ring. In principle, if the isopropoxy group were to be involved in a reaction that creates a new stereocenter, for example, through enzymatic hydroxylation or other advanced oxidation methods, stereoselective outcomes could be pursued. libretexts.org However, this remains a speculative area of research for this particular substrate.
Multi-Step Synthetic Sequences Leveraging Both Reactive Centers
The presence of two distinct reactive centers on this compound allows for the design of multi-step synthetic sequences where both the C5-bromo and the C4-isopropoxy groups are sequentially or orthogonally functionalized. For example, a Suzuki coupling could first be performed at the C5 position, followed by the cleavage of the isopropoxy group at C4 to reveal a hydroxyl group for further modification. The differential reactivity of the C-Br bond (more reactive in cross-coupling) and the C-O bond of the ether allows for selective transformations. This approach enables the construction of highly complex and diverse molecular architectures based on the pyrimidine scaffold.
Combinatorial Chemistry Approaches for Library Generation
This compound is a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. nih.govnih.gov The C5-bromo position serves as an excellent attachment point for a wide variety of building blocks via the cross-coupling reactions mentioned earlier. By using a diverse set of boronic acids, alkynes, or amines in parallel synthesis formats, large libraries of 5-substituted pyrimidines can be rapidly generated.
Role As a Synthetic Intermediate in Advanced Organic Synthesis
Utility in the Construction of Complex Heterocyclic Architectures
The strategic placement of a bromine atom at the 5-position and an isopropoxy group at the 4-position of the pyrimidine (B1678525) ring endows 5-Bromo-4-isopropoxypyrimidine with a unique reactivity profile, making it a valuable intermediate in the synthesis of complex heterocyclic systems. The electron-withdrawing nature of the pyrimidine ring, coupled with the presence of the bromine atom, facilitates a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Notably, the bromo substituent serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, can be employed to introduce aryl, heteroaryl, or alkyl substituents at the 5-position of the pyrimidine core. libretexts.orgwikipedia.org This methodology is instrumental in the construction of biaryl and hetero-biaryl structures, which are prevalent motifs in many pharmacologically active compounds. The isopropoxy group, while sterically hindering to some extent, modulates the electronic properties of the pyrimidine ring and can influence the regioselectivity of certain reactions.
Furthermore, the pyrimidine core itself can undergo various transformations. The nitrogen atoms in the ring can be quaternized or participate in cycloaddition reactions, paving the way for the synthesis of fused heterocyclic systems. The inherent reactivity of the 5-bromo position also allows for lithiation followed by quenching with various electrophiles, offering another avenue for functionalization and the construction of elaborate molecular architectures.
Precursor in the Design of Bioactive Scaffolds
The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The ability to functionalize the pyrimidine ring at various positions makes this compound a valuable starting material for the design and synthesis of novel bioactive molecules.
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in various diseases, particularly cancer. noaa.gov The pyrimidine ring is a common core structure in many kinase inhibitors, often serving as a scaffold to orient key pharmacophoric features that interact with the ATP-binding site of the kinase.
The 5-position of the pyrimidine ring in kinase inhibitors frequently accommodates substituents that extend into the solvent-exposed region or make specific interactions within the active site. The bromo group in this compound can be readily replaced with a variety of functional groups through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) in this region. The isopropoxy group at the 4-position can also play a role in modulating the solubility and metabolic stability of potential drug candidates, as well as influencing binding affinity through hydrophobic interactions.
Table 1: Potential Kinase Inhibitor Scaffolds Derived from this compound
| Scaffold | Synthetic Transformation | Potential Kinase Target |
| 5-Aryl-4-isopropoxypyrimidine | Suzuki-Miyaura Coupling | Tyrosine Kinases |
| 5-(Heteroaryl)-4-isopropoxypyrimidine | Stille Coupling | Serine/Threonine Kinases |
| 5-(Amino-substituted)-4-isopropoxypyrimidine | Buchwald-Hartwig Amination | Atypical Kinases |
The increasing prevalence of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities. ajpp.in The synthesis of novel pyrimidine-based compounds is a promising strategy in the search for new antibiotics and antifungals.
This compound can serve as a versatile starting material for the synthesis of libraries of pyrimidine derivatives to be screened for antimicrobial activity. The introduction of diverse substituents at the 5-position via the bromo handle can lead to the discovery of compounds with potent activity against various pathogens. For instance, the incorporation of lipophilic side chains or specific hydrogen-bonding moieties can enhance membrane permeability and target engagement in bacteria or fungi.
The pyrimidine core is also present in a number of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. framochem.comvandemark.com The development of new agrochemicals is driven by the need for improved efficacy, selectivity, and environmental safety.
As a functionalized pyrimidine, this compound represents a valuable intermediate for the synthesis of novel agrochemical candidates. The ability to readily modify the 5-position allows for the fine-tuning of the biological activity and physical properties of the resulting compounds. For example, the introduction of specific substituents can enhance the herbicidal activity against target weed species while maintaining crop safety. Similarly, modifications can be made to optimize the insecticidal or fungicidal properties of the molecule.
Application in Material Science Research for Novel Organic Frameworks
In recent years, there has been a growing interest in the use of heterocyclic compounds as building blocks for the construction of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials exhibit unique properties, including high porosity, thermal stability, and tunable electronic characteristics, making them suitable for applications in gas storage, catalysis, and electronics.
The rigid and planar nature of the pyrimidine ring, combined with the potential for functionalization at multiple sites, makes this compound an attractive candidate for the design of organic linkers for such frameworks. The bromo group can be converted to other functional groups, such as carboxylic acids or amines, which can then coordinate to metal centers in MOFs or undergo condensation reactions to form the extended networks of COFs. The isopropoxy group can influence the packing and porosity of the resulting framework.
Comparative Analysis with Other Halogenated Pyrimidine Intermediates
While this compound is a valuable synthetic intermediate, it is important to consider its properties in the context of other halogenated pyrimidines. The choice of a particular halogenated pyrimidine for a specific synthetic application depends on a variety of factors, including reactivity, cost, and the desired final product.
Table 2: Comparison of Halogenated Pyrimidine Intermediates
| Compound | Reactivity in Cross-Coupling | Steric Hindrance | Electronic Effects |
| 5-Chloropyrimidine | Lower | Low | Electron-withdrawing |
| 5-Bromopyrimidine (B23866) | Moderate | Low | Electron-withdrawing |
| 5-Iodopyrimidine | Higher | Low | Electron-withdrawing |
| 2-Chloropyrimidine (B141910) | Moderate | Low | Electron-withdrawing |
| This compound | Moderate | Moderate | Electron-donating (isopropoxy) and withdrawing (bromo) |
| 2,4-Dichloropyrimidine | High (selective reactions possible) | Low | Strongly electron-withdrawing |
Compared to simpler 5-halopyrimidines, this compound offers the advantage of an additional functional group, the isopropoxy moiety. This group can influence the solubility and other physical properties of the molecule and its derivatives. However, it also introduces greater steric bulk around the pyrimidine core, which may affect the rates of certain reactions.
In comparison to di- or tri-halogenated pyrimidines, this compound offers more selective reactivity, as the single bromo group is the primary site for transformations like cross-coupling. This can be advantageous in multi-step syntheses where selective functionalization is required. The reactivity of the bromo group is generally intermediate between that of chloro and iodo substituents in analogous positions, providing a balance between stability and reactivity. nih.gov
Advanced Spectroscopic and Computational Analysis of 5 Bromo 4 Isopropoxypyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. In 5-Bromo-4-isopropoxypyrimidine, the spectrum reveals distinct signals for the aromatic protons on the pyrimidine (B1678525) ring and the aliphatic protons of the isopropoxy group.
The pyrimidine ring protons, H-2 and H-6, are expected to appear as singlets in the aromatic region of the spectrum. The H-2 proton is typically found at a higher chemical shift (further downfield) due to the deshielding effect of the two adjacent nitrogen atoms. The H-6 proton is also a singlet, influenced by the adjacent nitrogen and the isopropoxy group.
The isopropoxy group gives rise to two characteristic signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The splitting pattern (septet and doublet) is a classic indicator of an isopropyl group, arising from the spin-spin coupling between the methine proton and the six methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2 (pyrimidine) | ~8.95 | Singlet (s) | 1H |
| H-6 (pyrimidine) | ~8.45 | Singlet (s) | 1H |
| -CH (isopropoxy) | ~5.40 | Septet (sept) | 1H |
The pyrimidine ring carbons (C-2, C-4, C-5, and C-6) resonate in the downfield region (typically >100 ppm). The carbon atom C-4, directly attached to the electronegative oxygen of the isopropoxy group, is expected to be significantly deshielded. The C-5 carbon, bonded to the bromine atom, will also have its chemical shift influenced by the halogen. The carbons of the isopropoxy group, being aliphatic, appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (pyrimidine) | ~158.0 |
| C-4 (pyrimidine) | ~165.0 |
| C-5 (pyrimidine) | ~110.0 |
| C-6 (pyrimidine) | ~157.5 |
| -CH (isopropoxy) | ~72.0 |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a key cross-peak would be observed between the methine proton (septet at ~5.40 ppm) and the methyl protons (doublet at ~1.40 ppm) of the isopropoxy group, confirming their connectivity. No correlations would be seen for the singlet aromatic protons H-2 and H-6.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would show correlations between H-2 and C-2, H-6 and C-6, the isopropoxy -CH proton and its corresponding carbon, and the isopropoxy -CH₃ protons and their corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for piecing together the molecular structure. Key expected correlations include:
The isopropoxy methine (-CH) proton showing a correlation to the C-4 of the pyrimidine ring, confirming the position of the ether linkage.
The H-2 proton showing correlations to C-4 and C-6.
The H-6 proton showing correlations to C-2, C-4, and C-5.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition and molecular formula of a compound. For this compound (C₇H₉BrN₂O), the presence of bromine is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (the M+ and M+2 peaks). docbrown.info
The fragmentation of pyrimidine derivatives in a mass spectrometer often involves the cleavage of bonds adjacent to the ring or the loss of substituents. iosrjournals.orgsapub.org For this compound, a likely fragmentation pathway would involve the loss of the isopropoxy group or a propylene (B89431) molecule from the side chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would display several characteristic absorption bands:
C-H stretching (aromatic): Weak to medium bands typically appear above 3000 cm⁻¹.
C-H stretching (aliphatic): Medium to strong bands for the isopropoxy group are expected in the 2850-3000 cm⁻¹ region.
C=N and C=C stretching: The pyrimidine ring will show characteristic stretching vibrations in the 1400-1620 cm⁻¹ region. vandanapublications.com
C-O stretching: A strong band corresponding to the aryl-alkyl ether linkage (C-O-C) is expected in the 1200-1250 cm⁻¹ range (asymmetric stretch) and near 1000-1050 cm⁻¹ (symmetric stretch).
C-Br stretching: The carbon-bromine bond vibration typically appears in the fingerprint region, usually between 500-650 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | Pyrimidine Ring | 3050 - 3150 |
| C-H stretch (aliphatic) | Isopropoxy Group | 2850 - 2980 |
| C=N / C=C stretch | Pyrimidine Ring | 1400 - 1620 |
| C-O stretch (asymmetric) | Aryl-alkyl ether | 1200 - 1250 |
| C-O stretch (symmetric) | Aryl-alkyl ether | 1000 - 1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For pyrimidine and its derivatives, the most significant electronic transitions are typically π → π* and n → π* transitions.
The pyrimidine ring itself exhibits strong π → π* transitions. The introduction of substituents significantly influences the absorption maxima (λmax) and molar absorptivity. A bromine atom at the 5-position and an isopropoxy group at the 4-position of the pyrimidine ring are expected to act as auxochromes, causing a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted pyrimidine. This is due to the electron-donating effect of the isopropoxy group and the influence of the bromine atom on the electronic structure.
In a study on bromopyrimidines, 5-bromopyrimidine (B23866) exhibited distinct absorption bands. nih.gov The electronic transitions responsible for these absorptions involve π and non-bonding (n) electrons. For this compound, the presence of the isopropoxy group, with its lone pair of electrons on the oxygen atom, would likely introduce additional n → π* transitions and further modify the π → π* transitions of the pyrimidine ring.
Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax (nm) | Expected Molar Absorptivity (ε) | Notes |
| π → π | 260 - 290 | High | Bathochromic shift expected due to isopropoxy and bromo substituents. |
| n → π | 300 - 340 | Low | Contribution from nitrogen and oxygen lone pairs. |
This is an interactive data table. The values presented are estimations based on data from analogous compounds.
Studies on other halogenated pyrimidines have shown that the position of the halogen atom influences the electronic spectrum. rsc.org The absorption spectra of 2-chloropyrimidine (B141910) and 2-bromopyrimidine (B22483) show similarities in the lower energy regions, with more significant differences at higher energies. rsc.orgresearchgate.net This suggests that the electronic structure of this compound will be a unique combination of the effects of both the bromo and isopropoxy groups.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the structures of numerous other substituted pyrimidines have been determined, offering insights into the likely solid-state conformation of this molecule. nih.govacs.orgresearchgate.net
The pyrimidine ring is planar. The isopropoxy group, however, is not expected to be coplanar with the pyrimidine ring due to the sp3 hybridization of the central carbon atom. The bromine atom will lie in the plane of the pyrimidine ring. The crystal packing is likely to be influenced by weak intermolecular interactions such as C-H···N and C-H···O hydrogen bonds, as well as potential halogen bonding involving the bromine atom.
A search of the Cambridge Structural Database (CSD) for related structures would be the standard method to find detailed crystallographic data. cam.ac.ukcam.ac.uk In the absence of a direct hit, analysis of the crystal structures of compounds like 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines and 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines reveals common packing motifs and intermolecular interactions that could be present in the crystal structure of this compound. nih.govacs.org
Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Bond Lengths (Å) | C-Br: ~1.90, C-O: ~1.35, C-N: ~1.33 |
| Key Bond Angles (°) | C-C(Br)-C: ~118, C-C(O)-N: ~122 |
This is an interactive data table. The values are estimations based on data from analogous compounds.
Computational Chemistry Investigations
Computational chemistry provides a powerful tool to investigate the properties of molecules in the absence of experimental data. Methods like Density Functional Theory (DFT) and molecular dynamics simulations can offer deep insights into the electronic structure, conformation, and spectroscopic properties of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure
DFT calculations can be employed to determine the optimized geometry, electronic properties, and molecular orbitals of this compound. These calculations would likely show that the pyrimidine ring is planar, with the isopropoxy group adopting a staggered conformation relative to the ring to minimize steric hindrance.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions. For pyrimidine derivatives, the HOMO is often associated with the π-system of the ring and any electron-donating substituents, while the LUMO is typically a π* orbital of the ring. DFT calculations on pyrimidine derivatives have been successfully used to understand their reactivity and electronic properties. ijcce.ac.ir The energy gap between the HOMO and LUMO would be correlated with the wavelength of the lowest energy electronic transition observed in the UV-Vis spectrum.
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. mdpi.comrsc.orgrsc.org These simulations would model the movement of the molecule over time, taking into account interactions with solvent molecules. This can help in understanding how the solvent might affect the molecule's conformation and spectroscopic properties. For instance, MD simulations of other pyrimidine derivatives have been used to study their interactions with biological targets. nih.gov
Prediction of Spectroscopic Properties
Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.netnih.gov By calculating the excitation energies and oscillator strengths for the various electronic transitions, a theoretical UV-Vis spectrum can be generated. For this compound, a TD-DFT calculation would likely predict the π → π* and n → π* transitions, and the results could be compared with the expected values based on analogous compounds. nih.gov
Computational studies on halogenated pyrimidines have shown that TD-DFT can effectively characterize the main features of their VUV spectra. rsc.org The accuracy of these predictions can be improved by considering the influence of the solvent, often modeled using a polarizable continuum model (PCM). nih.gov
Conclusion and Future Research Directions
Summary of Synthetic Advancements and Reactivity Insights
While specific synthetic routes for 5-bromo-4-isopropoxypyrimidine are not detailed in the reviewed literature, its synthesis can be inferred from established methods for analogous pyrimidines. Typically, the synthesis would involve the construction of the pyrimidine (B1678525) core followed by functionalization. For instance, a common route could start from a precursor like 2,4-dihydroxypyrimidine, which can undergo bromination and subsequent chlorination, followed by nucleophilic substitution with isopropoxide to yield the target molecule. The reactivity of this compound is predicted to be dominated by the C5-bromo substituent, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
The bromine atom at the 5-position is anticipated to be susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for creating carbon-carbon and carbon-heteroatom bonds. nih.gov Computational studies on related compounds like 5-bromopyrimidine (B23866) indicate that the C-Br bond is highly susceptible to oxidative addition, a key step in many catalytic cycles. illinois.edu This suggests that this compound would be a viable substrate for reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. illinois.edu
Sonogashira Coupling: Reaction with terminal alkynes to form 5-alkynylpyrimidines, which are scaffolds of medicinal interest. researchgate.net
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
Stille Coupling: Reaction with organostannanes.
The isopropoxy group at the C4 position is expected to be relatively stable, primarily exerting an electronic influence on the reactivity of the pyrimidine ring.
Challenges and Opportunities in this compound Chemistry
The primary challenge in the chemistry of this compound is the current lack of dedicated research, which limits our understanding of its specific properties and potential applications. The synthesis, while theoretically straightforward, may present practical challenges in terms of regioselectivity and purification, particularly on a larger scale. For instance, the synthesis of related 5-bromo-2,4-dichloropyrimidine (B17362) has historically faced issues with low yields and harsh reaction conditions, although newer methods have sought to overcome these problems. google.com
Despite these challenges, the opportunities presented by this compound are significant. Its structure represents a versatile building block for several reasons:
Orthogonal Functionalization: The bromo and isopropoxy groups offer distinct sites for chemical modification. The bromo group is primed for cross-coupling, while the isopropoxy group, although generally stable, could potentially be exchanged under specific conditions, or its parent hydroxyl group could be used for further derivatization prior to etherification.
Access to Novel Chemical Space: As a relatively unexplored compound, it offers the potential to create novel derivatives with unique biological or material properties. The pyrimidine core is a privileged scaffold in medicinal chemistry, and new substitution patterns are of high interest. nih.govtandfonline.comgsconlinepress.com
Physicochemical Property Modulation: The isopropoxy group can enhance solubility and lipophilicity compared to a hydroxyl or methoxy (B1213986) group, which can be advantageous in the design of bioactive molecules.
Emerging Trends in Pyrimidine Synthesis and Application
The broader field of pyrimidine chemistry is continually evolving, driven by the demand for new therapeutic agents and functional materials. gsconlinepress.comgrowingscience.com Several emerging trends are relevant to the future study of this compound:
C-H Functionalization: While cross-coupling of halogenated precursors is a dominant strategy, direct C-H functionalization is gaining traction as a more atom-economical approach. Future work could explore the direct functionalization of a 4-isopropoxypyrimidine precursor, potentially offering alternative synthetic routes.
Photoredox Catalysis: Light-mediated reactions are providing new avenues for the synthesis and functionalization of heterocyclic compounds under mild conditions. These methods could be applied to create novel derivatives of this compound.
Flow Chemistry: The use of continuous-flow reactors for the synthesis of pyrimidines and other heterocycles is becoming more common, offering advantages in terms of safety, scalability, and reaction control. This technology could be particularly useful for optimizing the synthesis of this compound and its derivatives.
Privileged Scaffold Diversification: The pyrimidine core is a cornerstone of many FDA-approved drugs. nih.govnih.gov A major trend is the development of new libraries of pyrimidine derivatives to screen against a wide range of biological targets, from kinases in oncology to enzymes in infectious diseases. mdpi.comekb.eg
Prospective Research Avenues and Untapped Potential of this compound
Given the foundational role of the pyrimidine scaffold in medicinal chemistry and the synthetic versatility afforded by the bromo substituent, this compound represents a molecule with considerable untapped potential. orientjchem.org Future research should be directed towards several key areas:
Systematic Synthetic Exploration: A primary focus should be the development and optimization of a reliable, scalable synthesis for this compound. This would make the compound more accessible for further research.
Mapping Reactivity: A comprehensive study of its reactivity in a range of cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) is essential. This would involve screening different catalysts, ligands, and reaction conditions to establish a robust synthetic toolbox for its derivatization.
Library Synthesis and Biological Screening: Leveraging its utility as a scaffold, a diverse library of derivatives should be synthesized by exploiting the reactivity of the C5-bromo position. This library could then be screened against various biological targets, such as protein kinases, G-protein coupled receptors, and enzymes involved in infectious diseases, where pyrimidine-based inhibitors have shown promise. nih.govnih.gov
Development of Molecular Probes: The 5-alkynylpyrimidine derivatives, accessible via Sonogashira coupling, could be further functionalized with fluorophores or affinity tags to create chemical probes for studying biological systems.
Materials Science Applications: While the primary focus for pyrimidines is often biological, their electron-deficient nature and ability to participate in hydrogen bonding make them interesting candidates for organic electronics and supramolecular chemistry. The potential of this compound derivatives in these areas remains completely unexplored.
Q & A
Basic: How can the synthesis of 5-Bromo-4-isopropoxypyrimidine be optimized to improve yield and purity?
Methodological Answer:
Optimization involves adjusting reaction parameters such as temperature, solvent choice, and stoichiometry. For brominated pyrimidines, nucleophilic aromatic substitution (SNAr) is commonly used. Evidence from analogous compounds (e.g., 5-Bromo-2-isopropoxypyrimidine) suggests using polar aprotic solvents like DMF or THF, with controlled heating (80–100°C) to enhance reactivity . Catalysts such as CuI or Pd-based systems may accelerate coupling reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) can improve purity. Stability during storage is critical; store under inert gas (N₂/Ar) in sealed containers at –20°C to prevent degradation .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns. For bromopyrimidines, characteristic deshielding of the C-Br carbon (~150–160 ppm in ¹³C NMR) and splitting patterns in ¹H NMR (e.g., isopropoxy group: δ 1.3–1.4 ppm for CH₃, δ 4.5–5.0 ppm for OCH) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀BrN₂O⁺, expected m/z ≈ 229.0).
- IR Spectroscopy : Detect functional groups (e.g., C-Br stretch ~550–650 cm⁻¹, C-O-C stretch ~1100–1250 cm⁻¹) .
Cross-validate data with computational tools (e.g., DFT simulations for NMR chemical shifts) to resolve ambiguities.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .
- Hazard Mitigation : The compound may exhibit acute toxicity (H301/H311) and skin irritation (H315). Avoid inhalation; use particulate filters (e.g., P100 respirators) during powder handling .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Advanced: How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via GC-MS or HPLC to determine rate constants under varying conditions (temperature, catalyst loading). For Pd-catalyzed couplings (e.g., Suzuki-Miyaura), track intermediates like oxidative addition complexes .
- Computational Modeling : Use DFT to map energy profiles for SNAr or coupling steps. Compare activation energies for bromine vs. other leaving groups (e.g., Cl, OTf).
- Isotopic Labeling : Introduce ¹³C or ²H labels at specific positions to trace regioselectivity in substitution reactions .
Advanced: How should researchers address contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Data Triangulation : Combine NMR, X-ray crystallography, and HRMS to resolve structural ambiguities. For example, crystallography can confirm isopropoxy orientation if NMR signals overlap .
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
- Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening signals (e.g., hindered rotation of isopropoxy groups) .
Advanced: How to design this compound-based inhibitors for kinase targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., replacing isopropoxy with methoxy or amino groups) and test inhibition against kinases (e.g., EGFR, CDK2) using enzymatic assays .
- Molecular Docking : Model interactions between the bromopyrimidine core and ATP-binding pockets. Prioritize derivatives with predicted hydrogen bonds (e.g., pyrimidine N1 with kinase backbone NH) .
- Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to optimize drug-like properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
